Aristolochene

Description

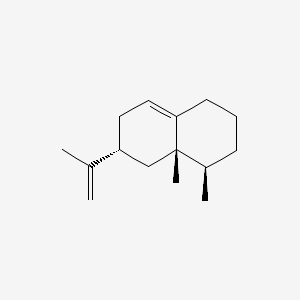

Structure

2D Structure

3D Structure

Properties

CAS No. |

26620-71-3 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h9,12-13H,1,5-8,10H2,2-4H3/t12-,13-,15+/m1/s1 |

InChI Key |

YONHOSLUBQJXPR-NFAWXSAZSA-N |

SMILES |

CC1CCCC2=CCC(CC12C)C(=C)C |

Isomeric SMILES |

C[C@@H]1CCCC2=CC[C@H](C[C@@]12C)C(=C)C |

Canonical SMILES |

CC1CCCC2=CCC(CC12C)C(=C)C |

Other CAS No. |

26620-71-3 |

Synonyms |

aristolochene |

Origin of Product |

United States |

Biosynthesis of Aristolochene: Pathways and Enzymatic Mechanisms

Precursor Utilization and Isoprenoid Pathways

The foundation of aristolochene biosynthesis lies in the production of C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are then condensed to form larger isoprenoids.

Farnesyl pyrophosphate (FPP), also known as farnesyl diphosphate (B83284) (FDP), serves as the universal C15 precursor for all sesquiterpenes, a diverse class of natural products comprising thousands of compounds researchgate.netwikipedia.org. In the context of this compound biosynthesis, FPP is the direct substrate for the cyclization reaction. FPP is synthesized through sequential condensation reactions. Specifically, dimethylallyl pyrophosphate (DMAPP) is coupled with two units of isopentenyl pyrophosphate (IPP) to produce FPP nih.govoup.com. This C15 isoprenoid derivative is also a crucial precursor for other essential metabolites, including sterols, dolichols, ubiquinones, and carotenoids wikipedia.orgnih.gov.

The essential C5 isoprenoid precursors, IPP and DMAPP, which are condensed to form FPP, are generated by two distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway oup.comnih.govresearchgate.netresearchgate.netnih.gov.

The Mevalonate (MVA) pathway , also known as the acetate-mevalonate or isoprenoid pathway, is prevalent in animals, fungi, archaea, and the cytosol of plants oup.comnih.gov. This pathway initiates with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, followed by further condensation with a third acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) nih.govontosight.aimetwarebio.com. HMG-CoA is then reduced by HMG-CoA reductase (HMGR) to mevalonate, a rate-limiting step in the pathway ontosight.aimetwarebio.comfrontiersin.orgnih.gov. Mevalonate undergoes subsequent phosphorylation and decarboxylation steps to ultimately produce IPP and DMAPP nih.govontosight.ai.

The Methylerythritol Phosphate (MEP) pathway , also known as the deoxyxylulose 5-phosphate (DXP) pathway, is found in most bacteria, some parasitic protists, and plant chloroplasts researchgate.netresearchgate.netnih.govacs.orgfrontiersin.org. This pathway begins with the condensation of D-glyceraldehyde 3-phosphate and pyruvate (B1213749) to form 1-deoxyxylulose-5-phosphate (DXP), which is then isomerized and reduced to 2-C-methylerythritol-4-phosphate (MEP) researchgate.netnih.govacs.org. Through a series of enzymatic steps, MEP is converted to IPP and DMAPP nih.govacs.org. Plants are unique in possessing both the MVA and MEP pathways, which are compartmentalized within the cell nih.gov.

This compound Synthase (AS): The Central Enzyme

The direct transformation of FPP into this compound is catalyzed by a specific enzyme, this compound synthase.

This compound synthase is classified as an enzyme belonging to the family of lyases, specifically carbon-oxygen lyases that act on phosphates. Its Enzyme Commission (EC) number is EC 4.2.3.9 wikipedia.org. The systematic name for this enzyme class is (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, this compound-forming) wikipedia.org. It is also commonly referred to as sesquiterpene cyclase or trans,trans-farnesyl diphosphate this compound-lyase wikipedia.orgebi.ac.uk. As a fungal cyclase, this compound synthase catalyzes the divalent metal-dependent cyclization of farnesyl diphosphate to form the bicyclic sesquiterpene hydrocarbon, (+)-aristolochene, with the release of diphosphate wikipedia.orgebi.ac.uk.

This compound synthase has been extensively characterized, notably from the fungus Penicillium roqueforti nih.govresearchgate.netresearchgate.netcardiff.ac.uk. This enzyme is a monomeric sesquiterpene cyclase cardiff.ac.uk. Its catalytic activity is dependent on divalent metal ions, with Mg2+ being a required cofactor, although Mn2+ can partially substitute for Mg2+ at low concentrations (0.01 mM), but higher concentrations become inhibitory nih.gov. The enzyme exhibits maximum activity within a pH range of 6.25 to 7.50 nih.gov. The Michaelis constant (Km) for its substrate, farnesyl pyrophosphate, has been determined to be 0.55 ± 0.06 µM nih.gov. The active site of this compound synthase is highly complementary in shape to that of this compound, suggesting its critical role as a template for binding the flexible polyisoprenoid substrate in the correct conformation for catalysis rcsb.orgnih.gov.

The characterization data for this compound Synthase from Penicillium roqueforti are summarized in the table below:

| Characteristic | Value | Source |

| Specific Activity | 70 nmol/min/mg protein | nih.gov |

| Molecular Weight (SDS-PAGE) | Mr 37,000 | nih.gov |

| Molecular Weight (Native) | Mr 48,000 | nih.gov |

| Km for FPP | 0.55 ± 0.06 µM | nih.gov |

| Optimal pH Range | 6.25 - 7.50 | nih.gov |

| Required Cofactor | Mg2+ (Mn2+ can partially substitute) | nih.gov |

| Amino Acid Residues | 342 | cardiff.ac.uk |

The purification of this compound synthase from Penicillium roqueforti has been achieved using a combination of chromatographic techniques. Key methodologies include gel filtration and anion-exchange chromatography nih.govresearchgate.netresearchgate.netcardiff.ac.uk. Gel filtration chromatography was utilized, with isolation being facilitated by an observed change in the enzyme's elution behavior at different stages of the purification process nih.gov. Anion-exchange chromatography, often employing columns such as Q-Sepharose, is a commonly used method for purifying this compound synthase cardiff.ac.ukcardiff.ac.uk.

Molecular Biology and Genetic Regulation of Aristolochene Biosynthesis

Gene Clusters Associated with Aristolochene and Related Metabolite Production

The biosynthesis of this compound and its derived metabolites is orchestrated by dedicated gene clusters, particularly well-characterized in filamentous fungi like Penicillium roqueforti and in plant species such as Nicotiana and Capsicum. These gene clusters facilitate the coordinated expression of enzymes required for the multi-step biosynthetic pathways.

In Penicillium roqueforti

In Penicillium roqueforti, a prominent fungus utilized in blue cheese production, this compound is a direct precursor to the potent mycotoxin PR toxin nih.gov. The initial and rate-limiting step in this pathway is the cyclization of farnesyl pyrophosphate (FPP) to this compound, a reaction catalyzed by the enzyme this compound synthase (AS) nih.gov. The gene encoding this crucial enzyme is known as ari1, also identified as prx2 wikipedia.orgwikipedia.orgncats.io.

Research has identified a comprehensive 22.4 kilobase (kb) biosynthetic gene cluster (BGC) in P. roqueforti that is responsible for PR toxin biosynthesis wikipedia.orgbabraham.ac.uk. This cluster encompasses eleven putative genes, which encode ten distinct proteins essential for the pathway wikipedia.orgbabraham.ac.uk. Key enzymatic functions within this cluster include this compound synthase, oxidoreductases, oxidases, cytochrome P450 monooxygenases, and transferases wikipedia.orgbabraham.ac.uk.

Detailed research findings, particularly through gene silencing experiments, have confirmed the involvement of specific open reading frames (ORFs) within this cluster. For instance, the prx1, prx2 (this compound synthase), prx3 (quinone oxidase), and prx4 genes have been demonstrated to be integral to PR toxin production wikipedia.orgmycocentral.eu. Further studies have also implicated ORF5 (an acetyltransferase), ORF6, and ORF8 (P450 monooxygenases) in the pathway babraham.ac.uk. The biosynthetic route proceeds from this compound through intermediates such as eremofortin B, eremofortin A, and eremofortin C, culminating in PR toxin nih.govinvivochem.cn.

The following table summarizes the identified genes and their putative functions within the Penicillium roqueforti PR toxin biosynthetic gene cluster:

| Gene/ORF Identifier | Putative Protein/Enzyme Function | Role in Biosynthesis | Reference |

| ari1 / prx2 | This compound synthase (AS) | Catalyzes FPP cyclization to this compound | nih.govwikipedia.orgwikipedia.orgncats.iobabraham.ac.uk |

| prx1 | Short-chain dehydrogenase/reductase | Involved in oxidation steps (e.g., eremofortin A to eremofortin C) | wikipedia.orgncats.iobabraham.ac.ukinvivochem.cn |

| prx3 | Quinone-oxidase | Forms quinone-type structure in this compound nucleus | wikipedia.orgncats.iobabraham.ac.ukinvivochem.cn |

| prx4 | (Function not explicitly detailed as prx4 in sources, but part of 4-gene cluster) | Involved in PR toxin biosynthesis | wikipedia.orgmycocentral.eu |

| ORF5 | Acetyltransferase | Involved in acetylation (e.g., eremofortin B to eremofortin A) | babraham.ac.ukinvivochem.cn |

| ORF6 | P450 monooxygenase | Introduces epoxide, involved in eremofortin conversions | wikipedia.orgbabraham.ac.ukinvivochem.cn |

| ORF8 | P450 monooxygenase | Involved in PR toxin biosynthesis, possibly second epoxidation | wikipedia.orgbabraham.ac.ukinvivochem.cn |

| Other ORFs (total 11 genes) | Oxidoreductase, dehydrogenase, fungal transcriptional factor | Contribute to the overall pathway | wikipedia.orgbabraham.ac.uk |

Table 1: Genes and Functions in the Penicillium roqueforti PR Toxin Biosynthetic Gene Cluster

In Nicotiana and Capsicum Species

In plants, this compound-related compounds play a role as phytoalexins, defensive compounds produced in response to pathogen attack. In Solanaceous species such as Nicotiana (tobacco) and Capsicum (pepper), the biosynthesis of the phytoalexin capsidiol (B150007) involves specific gene pairs hmdb.canih.govciteab.com. These pairs typically encode 5-epi-aristolochene synthase (EAS) and 5-epi-aristolochene dihydroxylase (EAH) hmdb.canih.gov.

Nicotiana tabacum has been found to possess two EAS-EAH gene pairs, while Capsicum annuum contains three such pairs, often regulated by bidirectional promoters hmdb.ca. These genes are frequently organized into "metabolic gene clusters" (MGCs), a genomic arrangement that is advantageous for rapid stress response, co-regulation of gene expression, co-functionality, and co-heredity citeab.com. The expansion of these sesquiterpene biosynthetic gene clusters in pepper has been linked to conferring nonhost resistance against pathogens like Phytophthora infestans nih.gov. The presence and inducible expression of these EAS/EAH gene family members are directly correlated with capsidiol accumulation in infected plants nih.gov.

The following table highlights the gene pairs and their roles in capsidiol biosynthesis in Nicotiana and Capsicum species:

| Gene Identifier | Putative Protein/Enzyme Function | Role in Biosynthesis | Organism(s) | Reference |

| EAS | 5-epi-aristolochene synthase | Catalyzes cyclization to 5-epi-aristolochene | Nicotiana spp., Capsicum spp. | hmdb.canih.govciteab.comdelta-f.com |

| EAH | 5-epi-aristolochene dihydroxylase | Involved in downstream hydroxylation for capsidiol formation | Nicotiana spp., Capsicum spp. | hmdb.canih.govciteab.com |

Table 2: Genes and Functions in Capsidiol Biosynthesis Gene Clusters

Structural Biology of Aristolochene Synthase

X-ray Crystallography of Aristolochene Synthase

X-ray crystallography has been instrumental in elucidating the intricate three-dimensional structures of this compound synthase from various fungal sources, revealing key features fundamental to its function.

The crystal structures of this compound synthase have been determined from both Aspergillus terreus and Penicillium roqueforti, providing detailed atomic-level information about these enzymes. The Aspergillus terreus this compound synthase (AtAS) structure was resolved at 2.2 Å resolution, while the Penicillium roqueforti this compound synthase (PrAS) structure was determined at 2.5 Å resolution. nih.govnih.govnih.gov Both enzymes catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) to form (+)-aristolochene. nih.govnih.govnih.govwikipedia.orgproteopedia.org Despite substantial divergent evolution and minimal amino acid sequence identity, a similar active site contour is conserved between the this compound synthases from A. terreus and P. roqueforti. nih.govnih.govrcsb.org

The following table summarizes key crystallographic data for this compound synthase from these two organisms:

| Organism | PDB ID | Resolution (Å) | Quaternary Structure |

| Aspergillus terreus | 2OA6 | 2.2 | Tetramer |

| Penicillium roqueforti | 1DI1 | 2.5 | Dimer (in crystal) |

This compound synthase from Aspergillus terreus exhibits a tetrameric quaternary structure in its crystal form, assembling as a dimer of dimers. nih.govnih.govproteopedia.orgebi.ac.ukresearchgate.net This tetrameric assembly, with 222 point group symmetry, represents the first example of such a quaternary structure within the broader family of terpenoid cyclases. nih.gov In contrast, this compound synthase from Penicillium roqueforti crystallizes as a dimer, with an interface identical to those observed between specific monomer pairs in the A. terreus enzyme. researchgate.netebi.ac.uk Tetramer assembly in A. terreus may hinder conformational changes necessary for the transition from an inactive open conformation to an active closed conformation, potentially accounting for an attenuation of catalytic activity at higher enzyme concentrations. nih.govnih.govproteopedia.orgrcsb.org

Both Aspergillus terreus and Penicillium roqueforti this compound synthases adopt the characteristic α-helical Class I terpene synthase fold. nih.govnih.govnih.govproteopedia.org This fold is defined by bundles of α-helices, with the active site nestled within this α-helical domain. nih.goviastate.eduacs.org The A. terreus enzyme, for instance, contains 13 α-helices, six of which surround a 20 Å-deep active site cleft. nih.gov This conserved α-helical fold is a hallmark of Class I terpene synthases, observed across bacterial, fungal, and plant enzymes, despite often minimal amino acid sequence identity. nih.govnih.goviastate.eduacs.org This structural homology suggests a divergence from a common primordial ancestor in the evolution of terpene biosynthesis. nih.gov

Active Site Architecture and Substrate Binding

The active site of this compound synthase is precisely structured to accommodate its substrate, farnesyl diphosphate, and guide the complex cyclization cascade.

This compound synthase undergoes significant conformational dynamics, transitioning between "open" (solvent-exposed) and "closed" (solvent-sequestered) states during its catalytic cycle. nih.govnih.govrcsb.orgresearchgate.net The unliganded enzyme typically exists in an open conformation. nih.govnih.gov The binding of ligands, such as the Mg²⁺₃-pyrophosphate complex or the substrate farnesyl diphosphate, triggers substantial conformational changes. nih.govnih.govresearchgate.netnih.gov These changes involve movements in specific secondary structural elements, including helices G1, H, C1, D, D1, F, and I, as well as loops like F-G1 and H-α-1. nih.govresearchgate.netresearchgate.net Notably, the H-α-1 loop, which is disordered in the unliganded enzyme, becomes ordered and caps (B75204) the active site upon ligand binding, leading to the closed conformation. nih.govresearchgate.netresearchgate.net This open-to-closed transition is crucial as it sequesters the highly reactive carbocation intermediates from premature quenching by bulk solvent, thereby creating a solvent-shielded template essential for catalysis. nih.govnih.govresearchgate.net Molecular dynamics simulations further support a sequential binding model where farnesyl diphosphate binds first, followed by the sequential binding of three magnesium ions, driving the conformational changes. nih.gov

Divalent metal ions, predominantly magnesium (Mg²⁺), are indispensable cofactors for this compound synthase activity, triggering the initial carbocation formation. nih.goviastate.eduebi.ac.ukresearchgate.net The active site typically coordinates three Mg²⁺ ions, which interact with the diphosphate leaving group of farnesyl diphosphate. nih.govresearchgate.netresearchgate.netpnas.org These metal ions are coordinated by conserved aspartate-rich motifs, specifically the DDxxD/E and NSE/DTE motifs, which are positioned across the active site entrance. iastate.eduresearchgate.netresearchgate.netpnas.org

A proposed sequential binding mechanism for the metal ions suggests distinct roles:

Mg²⁺B : Coordinated by the NSE/DTE motif (e.g., N219, S223, E227 in A. terreus), this ion is thought to govern the initial enzyme-substrate association and proper orientation of the diphosphate group. nih.govresearchgate.netresearchgate.netpnas.orgnih.gov

Mg²⁺C : This ion is believed to trigger the conformational transition of the active site from the open to a predominantly closed state. nih.govresearchgate.netresearchgate.netpnas.org

Mg²⁺A : The final Mg²⁺ ion completes the trinuclear magnesium cluster, further stabilizing the closed active site conformation and facilitating the initiation of the cyclization cascade. researchgate.netpnas.org

The coordination of these metal ions to the diphosphate group is critical for the ionization of the allylic diphosphate ester bond, which initiates the cyclization reaction. iastate.edu

Synthetic Biology and Metabolic Engineering for Aristolochene Production

Engineering Biosynthetic Pathways in Heterologous Hosts

Engineering biosynthetic pathways in heterologous hosts, such as Escherichia coli or Saccharomyces cerevisiae, is a common approach to produce terpenoids. These hosts offer advantages like rapid growth, established engineering tools, and a "terpeneless" background, minimizing interference from endogenous metabolic pathways. rsc.orgmdpi.com However, success often requires extensive modifications to the host organism's metabolism to ensure sufficient precursor supply and efficient enzyme activity. nih.gov

A fundamental challenge in heterologous terpenoid production is ensuring a sufficiently high pool of isoprenoid precursors: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comfrontiersin.org These C5 building blocks are derived from either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.combeilstein-journals.org

Strategies to increase substrate flux include:

Overexpression of rate-limiting enzymes: Key enzymes in the MVA and MEP pathways, such as D-1-deoxyxylulose 5-phosphate synthase (DXS), isopentenyl diphosphate (B83284) isomerase (IDI), 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), and 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspF) in the MEP pathway, or 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway, are often overexpressed to push metabolic flux towards isoprenoid precursors. beilstein-journals.orgmdpi.comnih.govmdpi.com

Introduction of heterologous upstream pathways: In some cases, introducing entire exogenous isoprenoid pathways (e.g., the MVA pathway into E. coli) can significantly augment pathway intermediates. rsc.orgbeilstein-journals.orgmdpi.com

Bypass pathways: Novel bypass pathways, such as the isopentenol (B1216264) utilization pathway (IUP), can decouple IPP/DMAPP synthesis from complex native metabolic regulation, ensuring that carbon flux for terpenoid biosynthesis does not compete with cell growth. frontiersin.orgmdpi.com

Table 1: Examples of Isoprenoid Pathway Optimization Strategies

| Strategy | Target Pathway/Enzyme | Effect | Host Organism | Source |

| Overexpression of rate-limiting enzymes | DXS, IDI, IspD, IspF | Increased taxadiene production (~15000-fold) | Escherichia coli | nih.gov |

| Overexpression of rate-limiting enzymes | HMG1 | Significantly enhanced metabolic flux through MVA pathway | Saccharomyces cerevisiae | mdpi.com |

| Introduction of Isopentenol Utilization Pathway | IUP | Increased IPP/DMAPP titers, enhanced limonene (B3431351) production | Chlamydomonas reinhardtii | mdpi.com |

Translational fusion of enzymes, particularly prenyltransferases with downstream terpene synthases, is a strategy to enhance substrate channeling and improve metabolic flux. rsc.orgfrontiersin.orgfrontiersin.orgnih.gov By physically linking successive enzymes in a pathway, substrates are localized in close proximity, increasing the likelihood of reaction along the desired pathway and potentially reducing the accumulation of toxic intermediates. frontiersin.orgnih.gov

For example, fusion constructs linking farnesyl diphosphate synthase (FPPS) with sesquiterpene synthases like epi-aristolochene synthase (EAS) or amorpha-4,11-diene synthase (ADS) have been designed and tested. frontiersin.org Studies have shown that while enzyme fusion may not affect individual enzyme kinetics (e.g., Km values), it can significantly increase product formation. frontiersin.org For instance, the fusion of FPPS to patchoulol synthase (PTS) in Saccharomyces cerevisiae led to a two-fold increase in patchoulol production. rsc.orgresearchgate.net

Table 2: Impact of Enzyme Fusion on Terpenoid Production

| Fused Enzymes | Target Product | Production Increase (vs. unfused enzymes) | Host Organism | Source |

| FPPS (Farnesyl Diphosphate Synthase) + PTS (Patchoulol Synthase) | Patchoulol | ~2-fold | Saccharomyces cerevisiae | rsc.orgresearchgate.net |

| GGPPS (Geranylgeranyl Diphosphate Synthase) + PSY (Phytoene Synthase) | Phytoene | Almost quantitative conversion of IPP | Arabidopsis | frontiersin.org |

| FPPS + Nerolidol Synthase | Nerolidol | >110-fold | Saccharomyces cerevisiae | researchgate.net |

Synthetic scaffold proteins offer a modular approach to spatially organize enzymes in metabolic pathways, thereby improving efficiency. berkeley.eduresearchgate.net These scaffolds are built from modular protein-protein interaction domains and can recruit specific enzymes that have been fused with corresponding peptide ligands. berkeley.eduresearchgate.netnih.gov This co-localization can lead to:

Substrate channeling: Direct transfer of intermediates between active sites, preventing diffusion and diversion to competing pathways. frontiersin.orgnih.govresearchgate.net

Reduced metabolic load: Achieving high flux with lower concentrations of upstream enzymes. berkeley.edu

Mitigation of toxicity: Reducing the accumulation of toxic intermediates. researchgate.net

The feasibility of this approach has been demonstrated for the MVA pathway, where a multi-enzyme complex organized by a scaffold resulted in a 77-fold improvement in mevalonate formation and reduced intermediate accumulation. nih.govnih.gov

Cytosolic lipid droplets (LDs) are endoplasmic reticulum-derived organelles that serve as reservoirs for neutral lipids. dntb.gov.uanih.gov They can be engineered to enhance terpenoid production and accumulation, particularly for hydrophobic terpenoids. dntb.gov.uanih.govglbrc.org This strategy involves:

Enhanced LD formation: Ectopic expression of regulators of fatty acid biosynthesis (e.g., WRINKLED1) and microalgal LD surface proteins can boost LD production. dntb.gov.uanih.govglbrc.org

Enzyme anchoring: Anchoring biosynthetic enzymes onto the surface of LDs can lead to efficient production and sequestration of terpenoid scaffolds and functionalized terpenoids. nih.govdntb.gov.uanih.govglbrc.org

Product sequestration: LDs act as a reservoir, trapping hydrophobic terpenoids and potentially limiting negative feedback on the biosynthetic pathway and reducing product toxicity to the host cell. mdpi.comnih.govglbrc.orgmdpi.com

For example, in Nicotiana benthamiana leaves, co-expression of diterpene synthase (abietadiene synthase), cytochrome P450, and cytochrome P450 reductase as fusion constructs with a lipid droplet surface protein resulted in their co-localization on engineered LDs, leading to efficient diterpenoid formation and sequestration. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines chemical steps with enzymatic reactions, offering a powerful route for producing complex molecules. This approach can leverage the high specificity and efficiency of enzymes while allowing for the chemical synthesis of non-natural or modified substrates. researchgate.netcardiff.ac.uk

Aristolochene synthase (AS), particularly from Penicillium roquefortii (PR-AS), is a sesquiterpene cyclase known for its high specificity in converting farnesyl diphosphate (FDP) to (+)-aristolochene. rsc.orgrsc.orgresearchgate.net However, studies have demonstrated the enzyme's catalytic flexibility and ability to process non-natural substrates. rsc.orgrsc.orgresearchgate.net

Research has shown that PR-AS can convert the unnatural FDP isomer, 7-methylene farnesyl diphosphate, into (+)-aristolochene via a 7-methylene germacrene A intermediate. rsc.orgrsc.orgresearchgate.net This highlights the potential for substrate engineering to synthesize natural products like this compound from synthetic precursors, expanding the chemical space of accessible molecules. rsc.orgresearchgate.netnih.govcore.ac.uk The ability of sesquiterpene synthases to bind various synthetic FDP analogues, sometimes even as substrates, underscores their plasticity, which can be exploited for the synthesis of complex unnatural molecules. researchgate.net

Table 3: this compound Synthase (PR-AS) Substrate Promiscuity

| Substrate (PubChem CID) | Enzyme (Source) | Product (PubChem CID) | Specificity/Outcome | Source |

| Farnesyl diphosphate (FDP) (CID: 162137) | This compound Synthase (PR-AS) (Penicillium roquefortii) | (+)-Aristolochene (CID: 119864) | High specificity (92%) | rsc.orgrsc.orgresearchgate.net |

| 7-methylene farnesyl diphosphate (CID: Not readily available) | This compound Synthase (PR-AS) (Penicillium roquefortii) | (+)-Aristolochene (CID: 119864) | Converted via intermediate | rsc.orgrsc.orgresearchgate.net |

Diversification of this compound Congeners through Enzyme Engineering

Enzyme engineering represents a powerful approach to expand the structural diversity of natural products, including terpenes like this compound, by modifying the catalytic properties of biosynthetic enzymes rsc.orgucdavis.eduresearchgate.netsciengine.com. This field leverages techniques such as directed evolution, rational design, and semi-rational modification to alter enzyme activity, stability, and product specificity sciengine.commdpi.com. The inherent plasticity of terpene synthases, which catalyze complex cyclization reactions from a common acyclic precursor, makes them prime targets for such engineering efforts researchgate.netresearchgate.net.

This compound synthase (AS) is a key sesquiterpene cyclase responsible for the cyclization of farnesyl diphosphate (FPP) into the bicyclic hydrocarbon (+)-aristolochene researchgate.netacs.org. Different isoforms of AS have been characterized from various organisms, including Penicillium roqueforti (PR-AS), Aspergillus terreus (AT-AS), and Nicotiana tabacum (tobacco 5-epi-aristolochene synthase, TEAS), each exhibiting distinct product profiles or catalytic efficiencies acs.orgrcsb.orgacs.orgnih.govnih.govnih.gov. The detailed understanding of the active site architecture and reaction mechanisms of these enzymes, often elucidated through X-ray crystallography and molecular dynamics simulations, provides a rational basis for targeted modifications rcsb.orgnih.govresearchgate.netnih.gov.

Strategies for Diversification

Diversification of this compound congeners through enzyme engineering primarily involves modifying the terpene synthase itself, altering the substrate, or integrating additional tailoring enzymes into the biosynthetic pathway.

Site-Directed Mutagenesis of this compound Synthase Site-directed mutagenesis is a widely employed technique to precisely alter specific amino acid residues within the enzyme's active site to influence product outcomes sciengine.commdpi.comacs.org. Studies on PR-AS and AT-AS have revealed critical residues involved in substrate binding and cyclization:

Mg²⁺-binding Domains : Mutations in the highly conserved Mg²⁺-binding domains of both P. roqueforti and A. terreus this compound synthases typically lead to reductions in catalytic efficiency (kcat/Km) and an increased proportion of the proposed intermediate, (S)-(-)-germacrene A acs.orgacs.orgnih.gov. For instance, the E252Q mutant of PR-AS was found to produce only (-)-germacrene A, highlighting the role of this residue in guiding the cyclization cascade towards this compound acs.orgacs.orgnih.gov.

Active Site Residues for Stabilization and Conformation :

The phenolic side chain of Tyr-92 in PR-AS (conserved as Tyr-67 in AT-AS) was initially hypothesized to be an active site acid. However, site-directed mutagenesis experiments with the Y92F mutant of PR-AS demonstrated that it still produced (+)-aristolochene as the major product, albeit with a reduced catalytic rate, thus ruling out its role as the sole active site acid for germacrene A protonation acs.orgnih.govnih.gov.

Leu 108 in PR-AS plays a significant structural role in maintaining the productive conformation of farnesyl diphosphate (FDP), which is essential for the initial C1-C10 ring-closure and subsequent (+)-aristolochene production researchgate.net.

In Menisporopsis theobromae this compound synthase (MtAS), mutations introduced at aromatic residues (Y83, F103, F169, and W323) surrounding the active site, which are critical for precursor cyclization and intermediate stabilization, promoted the hydroxylation of this compound researchgate.net.

Interconversion of Terpene Synthase Activities : Enzyme engineering has also enabled the conversion of one terpene synthase into another with a different product specificity. For example, the Hyoscyamus muticus premnaspirodiene (B1254385) synthase (HPS) was successfully engineered into a 5-epi-aristolochene synthase by introducing specific reciprocal mutations, demonstrating the ability to rationally redesign product outcomes pnas.org.

Substrate Engineering The plasticity of this compound synthase extends to its ability to process non-natural substrates. PR-AS has been shown to convert unnatural FDP isomers, such as 7-methylene farnesyl diphosphate, into (+)-aristolochene, albeit with varying efficiencies researchgate.net. This demonstrates that modifying the substrate itself can be a viable strategy to generate novel this compound congeners or derivatives, leveraging the enzyme's inherent catalytic flexibility researchgate.netresearchgate.net.

Integration with Tailoring Enzymes (e.g., Cytochrome P450s) Beyond the initial cyclization by this compound synthase, the structural diversity of this compound congeners can be significantly expanded through the action of tailoring enzymes, particularly cytochrome P450 monooxygenases (P450s) researchgate.netrsc.orgnih.govnih.gov. These enzymes introduce hydroxyl groups and other functionalizations to the terpene scaffold.

Hydroxylation : For instance, 5-epi-aristolochene dihydroxylase (EAH), a cytochrome P450 enzyme from Nicotiana tabacum, catalyzes the regio- and stereospecific insertion of two hydroxyl moieties into 5-epi-aristolochene, leading to the formation of capsidiol (B150007) nih.govresearchgate.net. Co-expression of 5-epi-aristolochene synthase with EAH and its reductase in engineered Saccharomyces cerevisiae has successfully yielded capsidiol nih.gov.

Combinatorial Biosynthesis : The integration of genes encoding terpene synthases with those for P450s and other modifying enzymes in heterologous hosts like Aspergillus oryzae has enabled the rapid biosynthesis of numerous oxygenated this compound congeners researchgate.netuni-hannover.deresearchgate.net. This combinatorial biosynthesis approach allows for the creation of "new-to-nature" molecules with diverse oxidation patterns researchgate.net.

The following table summarizes key enzyme engineering examples related to this compound synthase and its congeners:

| Enzyme/Mutant | Substrate | Primary Product(s) | Effect of Engineering | Reference |

| Wild-type P. roqueforti AS | Farnesyl diphosphate (FPP) | (+)-Aristolochene (94%), (S)-(-)-Germacrene A (4%), (-)-Valencene (2%) | Baseline activity | acs.org |

| P. roqueforti AS E252Q | FPP | (-)-Germacrene A (only) | Altered product specificity, eliminated this compound production | acs.orgacs.orgnih.gov |

| P. roqueforti AS Y92F | FPP | (+)-Aristolochene (81%), (-)-Valencene (7%), (S)-(-)-Germacrene A (12%) | Reduced kcat, but still produced this compound as major product | acs.orgnih.gov |

| P. roqueforti AS (mutations at Leu 108) | FPP | Altered product profile | Affected productive conformation of FDP, impacting cyclization | researchgate.net |

| Menisporopsis theobromae AS (MtAS) (Y83, F103, F169, W323 mutations) | FPP | Hydroxylated this compound congeners | Promoted oxidation of this compound | researchgate.net |

| Hyoscyamus muticus Premnaspirodiene Synthase (HPS) (with 8-9 reciprocal mutations) | FPP | 5-epi-aristolochene | Converted HPS into a 5-epi-aristolochene synthase | pnas.org |

| 5-epi-Aristolochene Synthase + 5-epi-Aristolochene Dihydroxylase (P450) | 5-epi-aristolochene | Capsidiol | Introduced additional hydroxylation | nih.govnih.gov |

| P. roqueforti AS | 7-methylene farnesyl diphosphate (unnatural) | (+)-Aristolochene, 7-methylene germacrene A | Demonstrated substrate plasticity, produced natural product from unnatural substrate | researchgate.net |

The ongoing advancements in enzyme engineering, coupled with insights from structural biology and computational chemistry, are continuously expanding the possibilities for tailoring this compound synthase and other terpene synthases to produce a wider array of valuable natural and "new-to-nature" compounds for various applications rsc.orgucdavis.edusciengine.comnih.goveuropa.eu.

Analytical Methodologies in Aristolochene Research

Chromatographic Techniques

Chromatographic methods are fundamental for separating aristolochene from complex mixtures, whether from biological extracts or enzymatic reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed and powerful tool for the separation and identification of volatile sesquiterpenes, including this compound creative-proteomics.com. This technique is particularly effective for analyzing hydrocarbon sesquiterpenes and their oxygenated derivatives, enabling detailed profiling of complex mixtures creative-proteomics.com.

In this compound research, GC-MS is extensively used for the product analysis of enzyme reactions catalyzed by this compound synthase (AS) rsc.orgnih.govcardiff.ac.uknih.govnih.govresearchgate.net. For instance, studies involving Penicillium roqueforti this compound synthase have utilized GC-MS to identify this compound as a major reaction product nih.gov. The analysis typically involves incubating proteins with farnesyl diphosphate (B83284) (FPP), extracting the products with an organic solvent like pentane, and then performing GC-MS analysis rsc.org. A common setup includes systems like the HP 6890 GC-MS fitted with a J & W Scientific HP-5MS column rsc.org.

A notable development in this field is the single-vial GC-MS assay, designed for the quantitative analysis of terpene synthases, including tobacco 5-epi-aristolochene synthase (TEAS) nih.govnih.gov. This simplified assay allows for direct injection of the product-enriched organic phase into the GC-MS system without extensive prior workup, facilitating the analysis and quantification of hydrocarbon products nih.gov. This method has demonstrated sensitivity for detecting both major and minor reaction products, and has even led to the identification of sesquiterpene products that had previously escaped detection nih.gov.

The choice of stationary phases in GC separations is critical for resolving various sesquiterpene products. Both chiral and non-polar stationary phases are utilized for gas chromatography separations to achieve optimal resolution for mass spectral analysis and identification nih.gov. Co-injection studies with authentic standards, from both synthetic and natural sources, further corroborate the assignment of compounds nih.gov.

Table 1: Representative GC-MS Retention Times for Sesquiterpenes

| Compound | Retention Time (min) | Source Organism/Enzyme | Reference |

| This compound | 24.60 | PR-AS | rsc.org |

| Valencene (B1682129) | 24.93 | PR-AS | rsc.org |

| Germacrene A | 25.22 | PR-AS | rsc.org |

| This compound | 25.18 | PR-AS-D203L | rsc.org |

| Valencene | 25.48 | PR-AS-D203L | rsc.org |

| Germacrene A | 25.82 | PR-AS-D203L | rsc.org |

| 5-epi-aristolochene | Varied (e.g., 13) | TEAS | nih.gov |

| α-humulene | 61% (major product) | MJ-treated cells | researchgate.net |

| δ-guaiene | 26% | MJ-treated cells | researchgate.net |

Note: Retention times can vary depending on the specific GC column, temperature program, and system used.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a straightforward, cost-effective, sensitive, and rapid analytical technique used for separating components of a mixture based on differences in polarity libretexts.orgkhanacademy.orgsigmaaldrich.com. In TLC, a mixture is spotted onto a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate (e.g., glass, plastic, or aluminum) libretexts.orgkhanacademy.orgsigmaaldrich.comumich.edu. A mobile phase (solvent) then travels up the plate by capillary action, carrying the compounds at different rates depending on their affinities for the stationary and mobile phases khanacademy.orgumich.edu.

TLC has been employed in the initial analysis of this compound synthase reaction mixtures, providing a quick assessment and helping to identify this compound as a major product nih.govcapes.gov.br. It serves as a valuable tool for monitoring the progress of chemical reactions or for assaying fractions collected from larger chromatographic separations, such as column chromatography umich.edu. Compounds on TLC plates can often be visualized using short-wave UV light, especially if the plates incorporate a fluorescent additive, appearing as dark spots against a fluorescent background umich.edu.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a robust analytical technique utilized for the separation, identification, and quantification of compounds dissolved in a solution openaccessjournals.comelgalabwater.comwikipedia.orglibretexts.org. It is an advanced form of liquid chromatography that employs high pressure to force the mobile phase through a column packed with small particles, leading to faster separations, higher resolution, and enhanced sensitivity compared to traditional liquid chromatography elgalabwater.comwikipedia.org.

HPLC is particularly versatile and applicable to a broad spectrum of mixtures, including non-volatile or thermally unstable molecules, which may not be suitable for GC or GC-MS analysis elgalabwater.com. The separation mechanism in HPLC relies on the differential affinities of sample molecules for the mobile and stationary phases within the chromatographic column openaccessjournals.comelgalabwater.com. While GC-MS is often preferred for the analysis of volatile sesquiterpenes like this compound, HPLC, particularly when coupled with mass spectrometry (LC-MS), is crucial for the analysis of non-volatile or thermally labile sesquiterpenes and their derivatives, allowing for structural elucidation and accurate quantification in complex matrices creative-proteomics.com. This makes HPLC a valuable technique for separating various compounds encountered in this compound research, especially if exploring less volatile derivatives or precursors.

Spectroscopic Techniques for Elucidation

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is considered the most powerful and widely used method for elucidating the structures of organic molecules rsc.org. It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. In the context of this compound research, NMR spectroscopy is critical for detailed structural analysis of sesquiterpenes creative-proteomics.com.

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied for the structural elucidation of this compound and its analogues cardiff.ac.uknih.govd-nb.inforesearchgate.net. For instance, ¹H NMR and ²H NMR analyses have been instrumental in mechanistic studies of this compound formation, specifically in understanding the delivery of protons to particular carbon atoms during the cyclization reaction researchgate.net. Variable temperature ¹H NMR spectroscopy has also been employed to investigate the conformational dynamics of related compounds, such as 2-fluorogermacrene A nih.gov. Advanced 2D-NMR techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish relative configurations and assign absolute configurations through chemical correlations d-nb.info.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a pivotal analytical method for structural elucidation, often used in conjunction with NMR spectroscopy to identify unknown structures currenta.de. The fundamental principle of MS involves precisely determining the mass-to-charge ratio (m/z) of molecules and their fragments, which allows for the determination of molecular weight and elemental composition currenta.de. MS is highly sensitive, enabling the acquisition of significant structural information from even minute sample quantities currenta.de.

In this compound research, MS is frequently coupled with gas chromatography (GC-MS) for product identification and quantification, as discussed previously creative-proteomics.comrsc.orgnih.govcardiff.ac.uknih.govnih.govresearchgate.netnih.gov. For structural elucidation purposes, high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) mass spectrometers utilizing Electrospray Ionization (ESI), are commonly employed currenta.de. These instruments can measure masses with high accuracy (e.g., to four decimal places), which facilitates the determination of empirical formulas for molecular ions and fragments currenta.de.

Fragment analysis is a key aspect of MS for structural elucidation. Both low-energy measurements, which detect the molecular ion, and high-energy measurements, which induce fragmentation, are performed currenta.de. The fragmentation patterns provide valuable insights into the substance's structure, as sum formulas can be generated for these fragments currenta.de. Furthermore, the high resolution of modern mass spectrometers allows for the visualization of isotope patterns, which are specific to elemental compositions and further corroborate proposed sum formulas currenta.de. For complex mixtures or when signals overlap, tandem mass spectrometry (MS/MS) can be utilized to select and fragment specific ions, enhancing selectivity and providing more targeted structural information currenta.de. The combination of ultra-performance liquid chromatography (UPLC) with high-resolution MS (UPLC-MS) is also used to analyze complex mixtures, providing structural details even for minor components currenta.de.

Ecological and Evolutionary Aspects of Aristolochene

Ecological Roles in Fungal Secondary Metabolism

In the complex world of fungal chemical communication and interaction, secondary metabolites are crucial players. Aristolochene, as a foundational molecule for a class of sesquiterpenoids, is integral to these processes.

Fungal sesquiterpenes are known to function as signaling molecules in a variety of ecological contexts, including defense, communication, and development. mdpi.comresearchgate.net While direct evidence for this compound itself acting as an external signaling molecule is an evolving area of research, its role as an internal signaling molecule influencing metabolic regulation has been demonstrated. wikipedia.org Research on Penicillium roqueforti has shown that precursors in the PR toxin pathway, including this compound, act as cell signaling molecules. researchgate.net Specifically, the disruption of the PR toxin biosynthetic gene cluster was found to cause an overproduction of an entirely different secondary metabolite, mycophenolic acid, confirming an interaction and cross-regulation between these distinct metabolic pathways. researchgate.net This suggests that the concentration and flux of this compound and its derivatives can act as an internal signal that modulates the expression of other gene clusters, allowing the fungus to fine-tune its chemical arsenal (B13267) in response to internal or external cues.

The most well-documented ecological role of this compound is its function as the dedicated precursor to a family of eremophilane (B1244597) sesquiterpenoid mycotoxins. nih.gov In fungi such as Penicillium roqueforti, this compound is the first committed intermediate in the biosynthesis of eremofortins and the potent PR toxin. wikipedia.orgresearchgate.netwikipedia.orgnih.gov

PR toxin is a mycotoxin that has been implicated in incidents of mycotoxicoses arising from the consumption of contaminated grains. wikipedia.org The production of this toxin represents a direct and potent form of inter-organismal interaction, where the fungus synthesizes a chemical agent that is deleterious to a potential host or competitor. The entire biosynthetic pathway, starting from the cyclization of farnesyl diphosphate (B83284) to this compound, is a key component of the fungus's ecological strategy. wikipedia.orgnih.gov The expression levels of the downstream metabolites derived from this compound can be varied, which in turn modulates the fungus's interactions with its surrounding environment and host organisms. wikipedia.org

Evolutionary Divergence of Terpene Synthases

The vast structural diversity of terpenes, including this compound, is a direct result of the evolutionary plasticity of terpene synthase (TPS) enzymes. nih.gov These enzymes catalyze the crucial cyclization of acyclic prenyl diphosphate precursors into a multitude of terpene scaffolds.

Crucially, the active site contour, which acts as a template for the complex cyclization cascade, is highly conserved between the two fungal enzymes. nih.govrcsb.org This conservation ensures that both enzymes, despite their evolutionary distance, produce the same bicyclic hydrocarbon product with high fidelity. rcsb.orgscilit.com This is in stark contrast to other sesquiterpene cyclases, such as 5-epi-aristolochene synthase (a plant enzyme) and trichodiene (B1200196) synthase, which possess strikingly different active site contours to accommodate different reaction intermediates and yield different products. rcsb.org While fungal terpene synthases share a common structural fold with plant and bacterial counterparts, suggesting a common primordial ancestor, the amino acid sequence identity is often minimal. rcsb.org

| Enzyme/Organism | Comparison Enzyme/Organism | Sequence Identity (%) | Structural Features | PDB ID |

|---|---|---|---|---|

| This compound Synthase (Aspergillus terreus) | This compound Synthase (Penicillium roqueforti) | 61% | Conserved α-helical fold and active site contour | 2OA6 |

| This compound Synthase (Penicillium roqueforti) | This compound Synthase (Aspergillus terreus) | 61% | Conserved α-helical fold and active site contour | 1DI1 |

| Fungal this compound Synthases | Plant 5-epi-aristolochene Synthase | Low | Different active site contour | N/A |

| Fungal this compound Synthases | Fungal Trichodiene Synthase | Low (~15%) | Different active site contour | N/A |

Terpene synthases are considered metabolic gatekeepers that drive the chemical diversity of terpenoids. nih.gov Their evolution for product diversity is facilitated by several key mechanisms:

Evolvable Active Site Template: The active site of a terpene synthase provides a template that binds the flexible polyisoprenoid substrate in a specific conformation, guiding it through a series of carbocation-driven cyclization and rearrangement reactions. rcsb.orgrcsb.org This template is highly evolvable within the conserved α-helical fold, allowing for the generation of a vast array of terpene structures from a few common precursors. rcsb.org

Gene Duplication and Functional Divergence: The expansion of TPS gene families through gene duplication is a primary mechanism for generating new terpene metabolic pathways. nih.govoup.com Following duplication, one copy of the gene can accumulate mutations that alter its function, leading to the production of a new terpene, while the original gene retains its initial function.

Residue-Level Mutations: The product specificity of a terpene synthase can be dramatically altered by a small number of amino acid substitutions, sometimes even a single residue change, within the active site. nih.govacs.org These mutations can modify the shape and electrostatic environment of the active site cavity, thereby altering the folding of the substrate and the stability of various carbocation intermediates, ultimately redirecting the reaction to a different product outcome. nih.gov For example, while the this compound synthase from A. terreus produces this compound as its sole product, the enzyme from P. roqueforti also produces minor amounts of the intermediate germacrene A and the side-product valencene (B1682129), highlighting subtle differences in their catalytic control. scilit.comacs.org

This functional plasticity allows terpene synthases to rapidly evolve and generate novel compounds, providing organisms with new molecules to adapt to specific ecological niches and interactions.

Q & A

Q. What experimental methods are recommended for detecting and quantifying aristolochene in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method due to its high sensitivity for volatile sesquiterpenes like this compound (C₁₅H₂₄, MW 204.36). Sample preparation involves extraction with non-polar solvents (e.g., hexane) and purification via silica gel chromatography. Calibration curves using synthetic standards are critical for quantification . Nuclear magnetic resonance (NMR) can supplement structural validation, particularly for stereoisomeric differentiation .

Q. How is this compound biosynthesized from farnesyl diphosphate (FPP), and what are the key intermediates?

this compound synthase (a class I terpene synthase) catalyzes the Mg²⁺-dependent cyclization of FPP. The mechanism involves ionization of FPP to form a germacrene A intermediate, followed by carbocation rearrangements (e.g., hydride shifts, cyclizations) to yield the bicyclic product. Isotopic labeling studies (²H/¹³C) and enzyme inhibition assays are used to track intermediates .

Q. What strategies are effective for isolating and purifying this compound synthase from fungal sources?

Recombinant expression in E. coli (e.g., using pTrc99 vector systems) followed by affinity chromatography (His-tag purification) is standard. Activity assays monitoring pyrophosphate release (via malachite green) confirm enzymatic function. Native purification from Penicillium roqueforti requires trichoderma lysing enzymes and ion-exchange chromatography .

Advanced Research Questions

Q. How do conformational changes in this compound synthase coordinate with substrate binding and catalysis?

Molecular dynamics simulations (2 µs total) reveal that FPP binding induces open-to-closed conformational transitions, facilitated by sequential Mg²⁺ ion binding (Mg²⁺B and Mg²⁺C). The "lid" domain (residues 240–260) stabilizes the closed state, restricting active-site flexibility. Mutagenesis of hinge regions (e.g., Tyr92) disrupts cyclization specificity .

Q. What experimental approaches resolve contradictions in proposed catalytic mechanisms (e.g., proton transfer vs. direct cyclization)?

Hybrid QM/MM simulations and isotopic perturbation (²H at C6/C7 of FPP) distinguish between proton-shuttle mechanisms (via pyrophosphate-bound water) and direct intramolecular proton transfer. Mutagenesis of residues like Phe178 (which stabilizes carbocations) and Trp334 (substrate positioning) alters product profiles, validating mechanistic models .

Q. How do metal ion binding sequences (Mg²⁺B, Mg²⁺C) influence this compound synthase activity?

X-ray crystallography of FPP-bound complexes shows Mg²⁺B binds first, coordinating the diphosphate group, followed by Mg²⁺C, which stabilizes the reactive carbocation. Competitive inhibition assays with Mn²⁺/Ca²⁺ and fluorescence quenching experiments quantify ion-binding affinities .

Q. What computational tools predict the impact of active-site mutations on product specificity?

Rosetta-based enzyme design and Markov state models (MSMs) simulate mutant variants. For example, F178A mutations shift product distribution to (E)-β-farnesene by altering carbocation stabilization. Free-energy landscapes derived from MD trajectories correlate with experimental product ratios .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported intermediates (e.g., germacrene A vs. eudesmane cation)?

Time-resolved cryo-EM and stopped-flow fluorescence assays capture transient intermediates. Comparative studies with homologs (e.g., vetispiradiene synthase) reveal enzyme-specific barriers to intermediate accumulation. Substrate analogs (e.g., 12,13-difluorofarnesyl diphosphate) trap intermediates for NMR analysis .

Q. What criteria establish the purity and stereochemical identity of synthetic this compound standards?

Chiral GC columns (e.g., β-cyclodextrin phases) and electronic circular dichroism (ECD) verify enantiomeric purity. X-ray crystallography of derivatives (e.g., this compound-epoxide) provides absolute configuration confirmation .

Methodological Best Practices

Q. How should kinetic data for this compound synthase be interpreted to account for substrate inhibition?

Substrate inhibition at high FPP concentrations (>50 µM) necessitates fitting data to a modified Michaelis-Menten equation:

Fluorescence polarization assays monitor FPP binding under varying Mg²⁺ concentrations to distinguish inhibition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.